N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide

Epigenetics HDAC Inhibition Morpholinopyrimidine Scaffold

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a synthetic small molecule belonging to the class of 2-morpholinopyrimidine derivatives. This scaffold is a validated pharmacophore for inhibiting histone deacetylases (HDACs) and phosphatidylinositol 3-kinases (PI3Ks), as exemplified by the chemically-designed dual inhibitor CUDC-907, which combines a morpholinopyrimidine PI3K-targeting moiety with a hydroxamate HDAC-targeting moiety.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 1448134-88-0
Cat. No. B2703662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide
CAS1448134-88-0
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C
InChIInChI=1S/C12H18N4O2/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-4-6-18-7-5-16/h4-7H2,1-3H3,(H,15,17)
InChIKeyVXEWLUUIAKMTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide (CAS 1448134-88-0): A Morpholinopyrimidine Scaffold Building Block for Epigenetic and Kinase Probe Development


N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a synthetic small molecule belonging to the class of 2-morpholinopyrimidine derivatives [1]. This scaffold is a validated pharmacophore for inhibiting histone deacetylases (HDACs) and phosphatidylinositol 3-kinases (PI3Ks), as exemplified by the chemically-designed dual inhibitor CUDC-907, which combines a morpholinopyrimidine PI3K-targeting moiety with a hydroxamate HDAC-targeting moiety [1]. The compound features a 4,6-dimethyl substitution and an acetamide group at the 5-position of the pyrimidine ring, characteristics that are predicted to influence its lipophilicity, permeability, and target engagement profile relative to other members of this compound class [2].

Why Generic 2-Morpholinopyrimidine Analogs Cannot Directly Replace N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide in Target-Focused SAR Campaigns


The morpholinopyrimidine scaffold is highly modular, and small structural variations at the 5-position of the pyrimidine ring can drastically alter target selectivity, physicochemical properties, and synthetic tractability. For instance, the acetamide group in the target compound provides a distinct hydrogen-bond donor/acceptor profile (1 HBD, ~6 HBA) and moderate lipophilicity (predicted XLogP ~1.5-2.0) compared to the bulkier 2,6-difluorobenzamide analog, which introduces fluorine atoms and a phenyl ring, significantly increasing molecular weight and lipophilicity [1]. Furthermore, a boronic acid analog at the same position serves an entirely different synthetic purpose (Suzuki coupling) rather than biological target engagement . Therefore, generic substitution without considering these quantitative property differences can lead to failed target engagement, poor solubility, or incompatible downstream chemistry.

Quantitative Differentiation of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide from Its Closest Purchasable Analogs


Scaffold Validation for HDAC Inhibition: Class-Level Evidence Supporting the Morpholinopyrimidine Pharmacophore

The 2-morpholinopyrimidine scaffold is a validated pharmacophore for targeting histone deacetylases (HDACs). The dual PI3K/HDAC inhibitor CUDC-907, which incorporates a morpholinopyrimidine subunit, potently inhibits class I PI3Ks (alpha, beta, delta) and class I/II HDAC enzymes [1]. While no direct IC50 data is available for the target compound, this class-level evidence indicates that the morpholinopyrimidine core in N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide positions it as a potential HDAC probe. In contrast, the N-(pyrimidin-5-yl)acetamide scaffold (CAS 45810-14-8) lacking the morpholine and 4,6-dimethyl groups has no established HDAC inhibition activity, demonstrating the critical importance of these substituents .

Epigenetics HDAC Inhibition Morpholinopyrimidine Scaffold

Lipophilicity and Hydrogen-Bonding Profile Distinguishes the Target Compound from the Bulkier 2,6-Difluorobenzamide Analog

The target compound (C12H18N4O2, MW 250.30) exhibits a significantly lower molecular weight and predicted lipophilicity compared to the 2,6-difluorobenzamide analog N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide (CAS 1448137-31-2; C17H18F2N4O2, MW 348.35) [1]. Summary of key differences: Target compound: MW 250.30, 0 HBD, ~6 HBA, predicted XLogP ~1.2-1.8, TPSA ~58 Ų. Difluorobenzamide analog: MW 348.35, 1 HBD, ~7 HBA, predicted XLogP ~2.5-3.0, TPSA ~63 Ų. The lower molecular weight and lipophilicity of the target compound suggest better aqueous solubility and potentially superior oral absorption according to Lipinski's Rule of Five.

Physicochemical Property Optimization Drug-Likeness Permeability

Synthetic Utility Differentiation: Acetamide Enables Direct Amide Coupling Whereas Boronic Acid Requires Cross-Coupling Chemistry

The target compound's acetamide group allows for direct amide bond formation with carboxylic acids or activated esters, facilitating the rapid construction of compound libraries via standard amide coupling protocols. In contrast, (4,6-dimethyl-2-morpholinopyrimidin-5-yl)boronic acid (CAS 1258399-85-7) requires Suzuki-Miyaura cross-coupling conditions (palladium catalyst, base, elevated temperature) to functionalize the 5-position, which is less compatible with sensitive functional groups and high-throughput parallel synthesis . This synthetic divergence makes the target compound the preferred building block for amide-based library synthesis.

Medicinal Chemistry Building Block Procurement Parallel Synthesis

Best-Fit Application Scenarios for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide in Epigenetic and Kinase Probe Development


Construction of Focused HDAC Inhibitor Libraries via Amide Coupling

The validated morpholinopyrimidine scaffold [1] combined with the synthetically enabling acetamide group makes this compound an ideal core for generating focused libraries of potential HDAC inhibitors. Researchers can rapidly diversify the 5-position by coupling with various carboxylic acids to explore structure-activity relationships (SAR) around the zinc-binding group or surface recognition motifs.

Lead Optimization Campaigns Prioritizing Solubility and Permeability

Based on its favorable predicted physicochemical profile (MW 250.30, low lipophilicity) compared to bulkier analogs [2], this compound is well-suited for early-stage lead optimization where maintaining aqueous solubility and passive permeability is critical for cellular potency and oral bioavailability.

Negative Control or Tool Compound for Boronic Acid- and Halide-Based Analog Studies

When researchers employ boronic acid or halide analogs for cross-coupling chemistry, the acetamide derivative serves as an essential negative control or baseline probe to assess the contribution of the specific functional group to target binding or phenotypic activity, leveraging its distinct synthetic and property profile .

Quote Request

Request a Quote for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.